molecular formula C23H21N3O3 B5010786 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B5010786
M. Wt: 387.4 g/mol
InChI Key: DBFZQMTYSDWOMM-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phenyl ring, which is further connected to a dimethoxyphenyl acetamide group

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-28-20-12-7-15(13-21(20)29-2)14-22(27)24-17-10-8-16(9-11-17)23-25-18-5-3-4-6-19(18)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFZQMTYSDWOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Coupling with Phenyl Ring: The benzimidazole is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Introduction of Acetamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to prevent replication or transcription.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylacetamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dihydroxyphenyl)acetamide

Uniqueness

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethoxyphenyl)acetamide is unique due to the presence of the dimethoxyphenyl group, which can enhance its solubility and bioavailability compared to its analogs. This structural feature may also contribute to its distinct biological activity and potential therapeutic applications.

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